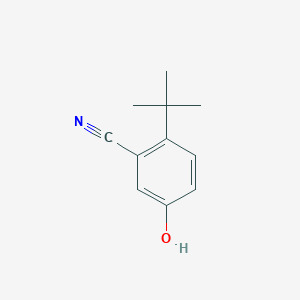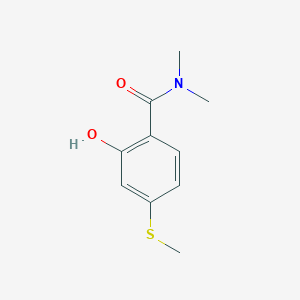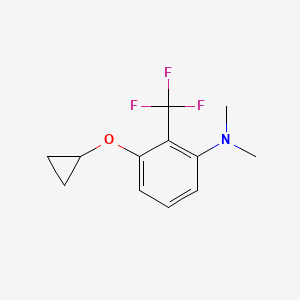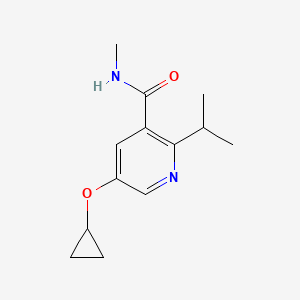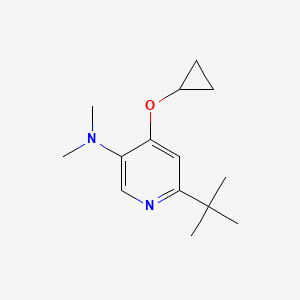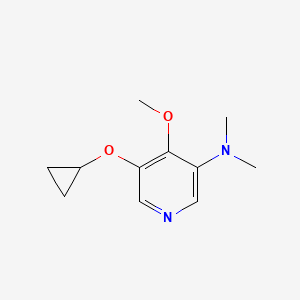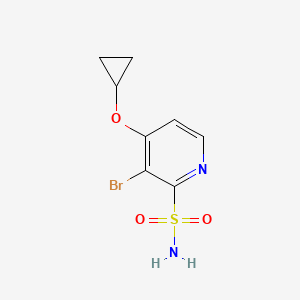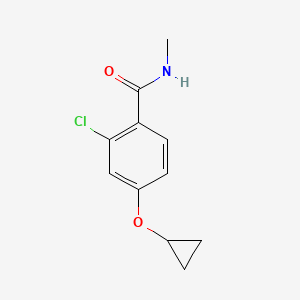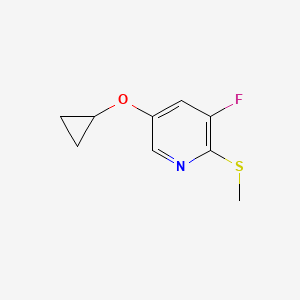
5-Cyclopropoxy-3-fluoro-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-fluoro-2-(methylsulfanyl)pyridine: is an organic compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropoxy-3-fluoro-2-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by fluorination and methylsulfanylation. The reaction conditions typically involve the use of reagents such as cyclopropyl bromide, fluorine sources like N-fluorobenzenesulfonimide, and methylsulfanylating agents like methylthiol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used to study the effects of fluorinated and sulfur-containing compounds on biological systems.
Industry: In the chemical industry, it can be used as a building block for the synthesis of various functional materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-cyclopropoxy-3-fluoro-2-(methylsulfanyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets, while the methylsulfanyl group can modulate the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-3-fluoro-2-(methylsulfanyl)pyridine
- 5-Bromo-3-fluoro-2-(methylsulfanyl)pyridine
- 5-Methoxy-3-fluoro-2-(methylsulfanyl)pyridine
Uniqueness: The unique combination of a cyclopropoxy group, a fluorine atom, and a methylsulfanyl group in 5-cyclopropoxy-3-fluoro-2-(methylsulfanyl)pyridine distinguishes it from other similar compounds. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased metabolic stability and enhanced binding affinity .
Eigenschaften
Molekularformel |
C9H10FNOS |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-fluoro-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10FNOS/c1-13-9-8(10)4-7(5-11-9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
OYGBILMBJZOUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=N1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


